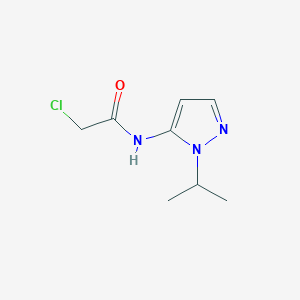

2-Chloro-N-(2-isopropyl-2H-pyrazol-3-yl)-acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Chloro-N-(2-isopropyl-2H-pyrazol-3-yl)-acetamide” is a chemical compound with the molecular formula C9H14ClN3O and a molecular weight of 215.68 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring attached to an isopropyl group and an acetamide group with a chlorine atom .

科学的研究の応用

Pyrazole-Based Compound Synthesis

2-Chloro-N-(2-isopropyl-2H-pyrazol-3-yl)-acetamide is part of the pyrazole family, compounds known for their pharmacophore properties. Pyrazole derivatives have been widely utilized as synthons in organic synthesis, leading to the creation of biologically active compounds with varied therapeutic potential, such as anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties. The synthetic pathways often involve condensation followed by cyclization, employing common reagents like phosphorus oxychloride, dimethyl formamide, and hydrazine. These methodologies facilitate the synthesis of heterocyclic pyrazoles with potential yields under various conditions including simple reactions and microwave irradiation (Dar & Shamsuzzaman, 2015).

Catalytic Applications

Hexasubstituted pyrazolines, closely related to the pyrazole structure of this compound, serve as precursors in the synthesis of unique cyclopropanes and other derivatives with applications in catalysis. These compounds have demonstrated efficacy as oxygen-atom transfer reagents and offer pathways for the synthesis of various organic compounds, highlighting their versatile role in synthetic chemistry and potential in facilitating diverse biochemical reactions (Baumstark et al., 2013).

Neurodegenerative Disease Management

Pyrazoline derivatives, similar in structure to this compound, have been explored for their neuroprotective properties against diseases like Alzheimer's and Parkinson's. Their inhibitory action on enzymes such as acetylcholine esterase and monoamine oxidase suggests potential therapeutic applications in managing neurodegenerative disorders, providing a foundation for the development of new treatments (Ahsan et al., 2022).

Antibacterial and Antimicrobial Properties

Research has highlighted the role of pyrazoline derivatives in antimicrobial and antibacterial applications. Specifically, compounds synthesized from pyrazolines have shown promising results in binding with DNA gyrase subunit B, indicating their potential as effective antimicrobial agents. This insight suggests the possibility of utilizing the structural framework of pyrazolines for developing novel antimicrobial drugs (PatilTejaswini & Amrutkar Sunil, 2021).

特性

IUPAC Name |

2-chloro-N-(2-propan-2-ylpyrazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O/c1-6(2)12-7(3-4-10-12)11-8(13)5-9/h3-4,6H,5H2,1-2H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMFBOSALXURDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2613813.png)

![methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfonyl}benzenecarboxylate](/img/structure/B2613817.png)

![tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate](/img/structure/B2613819.png)

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2613821.png)

![2-[2-(Trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B2613826.png)

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2613830.png)